Isoxsuprine lactate
Description
Isoxsuprine lactate is a β-adrenergic agonist and vasodilator primarily used to improve peripheral blood flow in conditions such as Raynaud’s disease and cerebral vascular insufficiency. Chemically, it is the lactate salt of isoxsuprine, a synthetic derivative of epinephrine. The lactate counterion enhances the compound’s solubility and bioavailability, facilitating its therapeutic effects. This compound acts by relaxing smooth muscle tissue in blood vessels, thereby increasing circulation to ischemic areas.
Properties
Molecular Formula |
C21H29NO6 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol;2-hydroxypropanoic acid |
InChI |
InChI=1S/C18H23NO3.C3H6O3/c1-13(12-22-17-6-4-3-5-7-17)19-14(2)18(21)15-8-10-16(20)11-9-15;1-2(4)3(5)6/h3-11,13-14,18-21H,12H2,1-2H3;2,4H,1H3,(H,5,6) |
InChI Key |
HPSNBOLYHJERIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O.CC(C(=O)O)O |
Synonyms |
duphaspasmin Hanegif isoxsuprine lactate |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical and Structural Comparison
Isoxsuprine lactate belongs to a class of pharmaceutical salts where lactate serves as an anion. Key comparisons with other lactate-containing compounds include:
Key Differences :
- Therapeutic vs. Nutraceutical Use: this compound is strictly a pharmaceutical agent, whereas L-calcium and L-sodium lactates are used in food and supplements. Ethyl lactate serves non-medical roles.
- Safety Profiles : L-lactate derivatives (e.g., L-calcium lactate) are approved for infant foods due to their compatibility with human metabolism, while DL-lactate forms are prohibited due to risks of metabolic acidosis . This compound, however, is contraindicated in pregnancy and hemorrhage due to vasodilatory effects.
Pharmacological and Functional Comparisons
Mechanism of Action :
Efficacy Metrics :
Bioavailability :
Research and Clinical Findings
- Lactate in Disease Contexts: Elevated lactate in sepsis predicts mortality (AUC = 0.82 for normalized lactate load vs. 0.70 for initial lactate) . This compound is unrelated to this biomarker role but shares the lactate moiety’s metabolic pathways. In cancer, lactate metabolism genes (e.g., LDHA) are upregulated, but Isoxsuprine’s impact on such pathways is unstudied .
Regulatory and Industrial Perspectives
Q & A
Basic: What experimental models are recommended for studying Isoxsuprine lactate’s vasodilatory mechanisms?
Methodological Answer:
- In vitro models : Use isolated aortic rings or endothelial cell cultures to assess dose-dependent relaxation responses. Measure nitric oxide (NO) release or calcium channel modulation via fluorometric assays .
- In vivo models : Employ rodent models of induced hypertension or hemorrhagic shock (e.g., Wistar rats with controlled blood withdrawal) to evaluate systemic effects. Monitor hemodynamic parameters (e.g., blood pressure, cardiac output) and correlate with lactate levels as a marker of tissue perfusion .
- Key controls : Include sham-operated animals and vehicle-treated groups to isolate drug-specific effects.
Advanced: How can researchers resolve contradictions in this compound’s efficacy across different disease models?
Methodological Answer:
- Conduct systematic reviews with meta-analysis to aggregate data from heterogeneous studies. Use subgroup analysis to identify confounding variables (e.g., dosage ranges, comorbidities).
- Perform dose-response studies in standardized models (e.g., Langendorff heart preparations) to establish therapeutic windows. Apply multivariate regression to assess interactions between drug concentration, receptor affinity, and physiological outcomes .
- Example : In hemorrhagic shock models, conflicting survival rates may arise from variations in bleeding duration; standardize protocols using ’s 4-hour bleeding period as a reference .
Basic: Which analytical techniques are optimal for quantifying this compound in plasma or tissue samples?
Methodological Answer:
- High-performance liquid chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 210–230 nm) for baseline separation from metabolites .
- Liquid chromatography-mass spectrometry (LC-MS) : Employ electrospray ionization (ESI) in positive ion mode for enhanced sensitivity. Validate methods per FDA guidelines (e.g., linearity range: 1–100 ng/mL; recovery >90%) .
- Sample preparation : Acidify plasma with 0.1% formic acid and extract via solid-phase extraction (SPE) to minimize matrix interference.
Advanced: What strategies optimize this compound synthesis for high purity and yield in preclinical studies?
Methodological Answer:
- Green chemistry approaches : Replace traditional solvents with ethyl lactate, a biodegradable alternative, to improve reaction sustainability. Optimize temperature (e.g., 60–80°C) and catalyst loading (e.g., 5 mol% Pd/C) via Design of Experiments (DoE) .
- Purity validation : Characterize intermediates using nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR). Compare melting points and optical rotations with literature values .
- Scale-up considerations : Use Monte Carlo simulations to predict phase equilibria and solvent recovery rates during industrial-scale synthesis .
Basic: What pharmacokinetic parameters are critical for assessing this compound’s bioavailability?
Methodological Answer:
- Key parameters : Half-life (t½), maximum concentration (Cmax), area under the curve (AUC), and volume of distribution (Vd).
- Experimental design : Administer single doses (e.g., 6 mg/kg subcutaneously in rats) and collect serial blood samples. Use non-compartmental analysis (NCA) in software like Phoenix WinNonlin .
- Data interpretation : Compare results with LactMed databases to identify deviations caused by species-specific metabolism .
Advanced: How can multi-omics approaches elucidate this compound’s pleiotropic effects in vascular diseases?
Methodological Answer:
- Transcriptomics : Perform RNA sequencing on endothelial cells treated with this compound to identify differentially expressed genes (e.g., eNOS, VEGF). Validate via qPCR .
- Proteomics : Use tandem mass spectrometry (MS/MS) to map protein phosphorylation changes (e.g., AKT/mTOR pathways) linked to vasodilation .
- Integration : Apply pathway enrichment analysis (e.g., DAVID, KEGG) to correlate omics data with functional outcomes (e.g., blood flow restoration) .
Basic: How should researchers design toxicity studies for this compound?
Methodological Answer:
- Acute toxicity : Administer escalating doses (e.g., 10–100 mg/kg) in rodents per OECD 423 guidelines. Monitor mortality, organ weight changes, and histopathology .
- Chronic toxicity : Conduct 90-day studies with biochemical profiling (e.g., liver enzymes, creatinine). Include control groups receiving lactate-free formulations to isolate drug effects .
- Data presentation : Use tables with Roman numerals (Table I, Table II) to summarize dose-response relationships and adverse events .
Advanced: What statistical methods address variability in this compound’s hemodynamic response data?
Methodological Answer:
- Mixed-effects models : Account for inter-subject variability in blood pressure measurements by including random effects for individual animals .
- Bayesian hierarchical modeling : Estimate posterior probabilities of therapeutic efficacy across heterogeneous patient subgroups (e.g., diabetic vs. non-diabetic models) .
- Sensitivity analysis : Test robustness of conclusions by excluding outliers identified via Grubbs’ test (α = 0.05) .
Basic: How to validate this compound’s receptor-binding affinity in vitro?
Methodological Answer:
- Radioligand binding assays : Use <sup>3</sup>H-labeled this compound to compete with endogenous ligands (e.g., norepinephrine) in isolated membrane preparations. Calculate Ki values via Cheng-Prusoff equation .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kon, koff) to β-adrenergic receptors. Include negative controls (e.g., scrambled peptides) .
Advanced: How can computational modeling predict this compound’s interactions with novel drug targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding poses with adrenergic receptors (PDB ID: 2RH1). Prioritize poses with lowest Gibbs free energy (ΔG) .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess stability of drug-receptor complexes. Analyze root-mean-square deviation (RMSD) and hydrogen-bond occupancy .
- Validation : Cross-reference predictions with in vitro binding assays to refine forcefield parameters .
Data Presentation Guidelines
- Tables : Label with Roman numerals (e.g., Table I) and include footnotes for abbreviations. Center titles above tables .
- Figures : Use color freely for clarity. Ensure high-resolution (≥300 dpi) for publication .
- Supplementary Materials : Deposit raw datasets (e.g., HPLC chromatograms, docking coordinates) in repositories like Figshare. Cite with hyperlinks in the main text .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
